REACTION_CXSMILES
|
O=[C:2]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]#[N:11])[CH2:5][CH2:4][CH2:3]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+]>CO>[NH2:18][CH:2]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]#[N:11])[CH2:5][CH2:4][CH2:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
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0.259 g
|
Type
|
reactant
|
Smiles
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O=C1CCCC(CCC1)C#N
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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CUSTOM
|
Details
|
the residue was partitioned with dichloromethane and water
|
Type
|
WASH
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Details
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The organic phase was washed with NaHCO3 solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude title compound was used in the following step without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1CCCC(CCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |